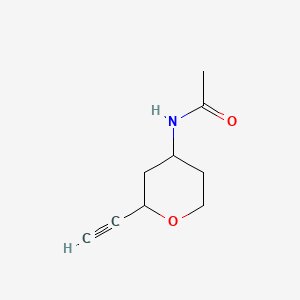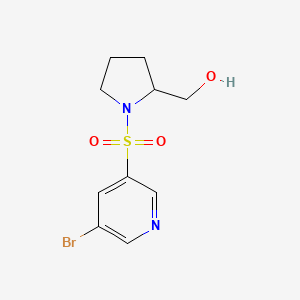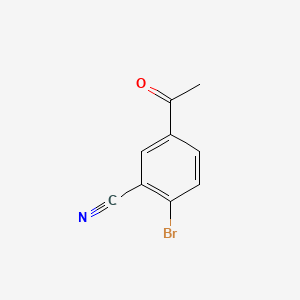
5-Acetyl-2-bromobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 . It is used for laboratory research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a nitrile group, and an acetyl group . The InChI code for this compound is 1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación
Acetylation and Molecular Regulation
Acetylation is a key chemical modification in cellular pathways, affecting gene expression, protein synthesis, detoxification, and virulence. 5-Acetyl-2-bromobenzonitrile, by virtue of its acetyl group, might find relevance in studies related to acetyltransferase enzymes, which play a pivotal role in transferring acetyl moieties to various substrates, thereby modulating their activity or stability. Research on acetyltransferases, particularly the GCN5-related N-acetyltransferases (GNATs), reveals their significance in modifying small molecules and proteins, highlighting the potential of related compounds in understanding and manipulating acetylation processes (Burckhardt & Escalante‐Semerena, 2020).
Epigenetic Readers and Cancer Therapy
The understanding of bromodomain-containing proteins (BRD4), which function as epigenetic readers by binding to acetylated lysine residues, underscores the therapeutic potential of targeting these proteins in cancer therapy. Given the structural relevance, compounds like this compound could serve as a scaffold for developing BRD4 inhibitors. These inhibitors show promise in the treatment of various malignancies by modulating gene expression through epigenetic mechanisms. The recent advancements in BRD4 inhibitor patents suggest a significant interest in developing selective inhibitors for therapeutic applications, including in oncology (Lu et al., 2019).
Nanomaterials and Wood Modification
In the realm of material science, the chemical modification of wood through acetylation has been explored to enhance its properties, such as dimensional stability and resistance to microorganisms. Compounds with acetyl groups, similar to this compound, are of interest for their potential application in wood science, particularly in the development of green and sustainable wood protection technologies. Research on nanomaterials and chemical modifications, including acetylation, presents innovative approaches to improving key wood properties for various applications (Papadopoulos et al., 2019).
Safety and Hazards
5-Acetyl-2-bromobenzonitrile is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include wearing protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water .
Propiedades
IUPAC Name |
5-acetyl-2-bromobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUIGUNENZXIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677422 |
Source


|
| Record name | 5-Acetyl-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-73-9 |
Source


|
| Record name | 5-Acetyl-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
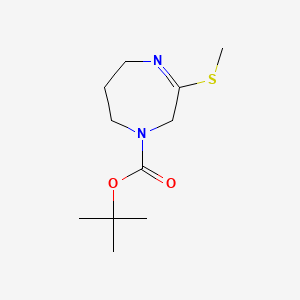




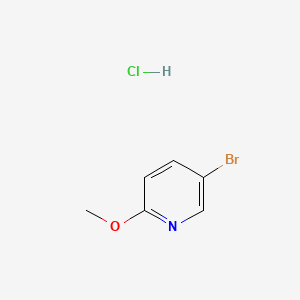
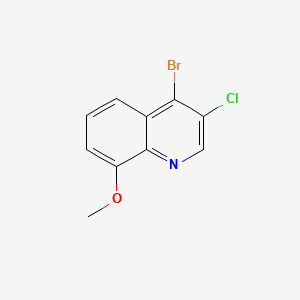
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)
